

DFT computational studies on the tautomeric equilibrium of 2-Mercaptopyrimidine

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Compound of Interest

Compound Name: 2-Mercaptopyrimidine

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DFT Insights into the Tautomeric Equilibrium of 2-Mercaptopyrimidine

A Comparative Guide for Researchers in Drug Development and Computational Chemistry

The tautomeric equilibrium between the thiol and thione forms of **2-mercaptopyrimidine** is a critical factor influencing its chemical reactivity, biological activity, and physical properties. Understanding the energetic landscape of this equilibrium is paramount for applications in drug design and materials science. This guide provides an objective comparison of the stability of **2-mercaptopyrimidine** tautomers based on Density Functional Theory (DFT) computational studies, presenting key quantitative data and the underlying experimental protocols.

Relative Stability of Tautomers: A Quantitative Comparison

DFT calculations have been instrumental in elucidating the relative stabilities of the 2-pyrimidinethiol (thiol form) and 2(1H)-pyrimidinethione (thione form) tautomers. The energetic preference is significantly influenced by the surrounding medium, a crucial consideration for predicting behavior in different physiological or experimental environments.

Tautomer	Computational Method	Basis Set	Phase	Relative Energy (kcal/mol)	More Stable Tautomer	Reference
2-pyrimidinet hiol	B3PW91	6-311+G(d,p)	Gas	0.00	Thiol	
2(1H)-pyrimidinet hione	B3PW91	6-311+G(d,p)	Gas	3.41	Thiol	
2-pyrimidinet hiol	B3PW91	6-311+G(d,p)	Aqueous	6.47	Thione	
2(1H)-pyrimidinet hione	B3PW91	6-311+G(d,p)	Aqueous	0.00	Thione	

In the gas phase, the thiol form is predicted to be more stable by 3.41 kcal/mol. However, in an aqueous medium, the equilibrium dramatically shifts, with the thione form being favored by 6.47 kcal/mol. This reversal highlights the significant role of solvent interactions in stabilizing the more polar thione tautomer. This observation is consistent with experimental findings for related compounds like 4,6-dimethyl-**2-mercaptopyrimidine**, where the thione structure dominates in polar solvents, while the thiol form is more prevalent in nonpolar media.[\[1\]](#)[\[2\]](#)

Experimental and Computational Protocols

The presented data is derived from robust computational methodologies, which are detailed below to ensure transparency and facilitate replication.

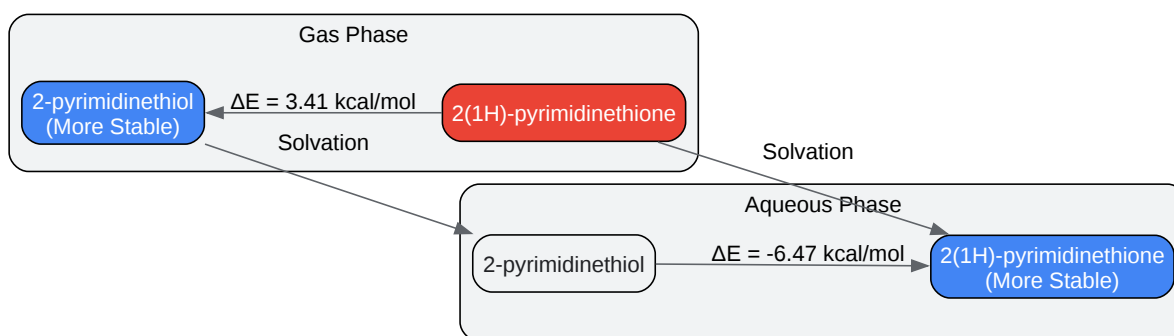
Computational Details

The geometric parameters and relative energies of the **2-mercaptopyrimidine** tautomers were determined using Density Functional Theory (DFT). Specifically, the B3PW91 functional was employed, which combines Becke's three-parameter hybrid exchange functional with the Perdew-Wang 91 correlation functional. The calculations utilized the 6-31+G(d,p) basis set for

geometry optimizations and the larger 6-311+G(d,p) basis set for single-point energy calculations to achieve higher accuracy. The influence of the aqueous environment was modeled using a continuum solvation model. It is worth noting that while DFT is a powerful tool, for systems with small energy differences between tautomers (<3 kcal/mol), its predictive accuracy can be a concern.

Tautomeric Equilibrium Workflow

The logical relationship in the study of **2-mercaptopyrimidine** tautomerism involves a transition from the gas phase to a solvated environment, leading to a shift in the equilibrium.

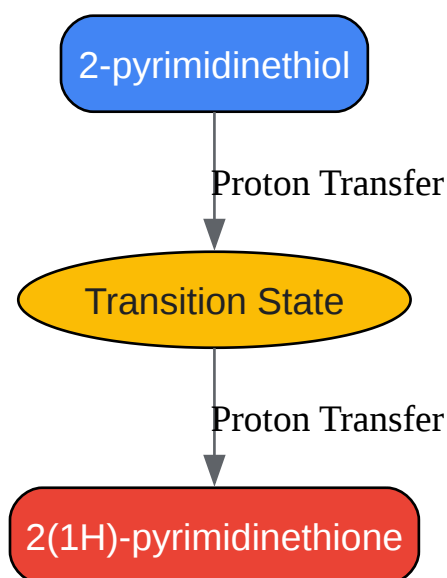


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Caption: Tautomeric equilibrium of **2-mercaptopyrimidine** in different phases.

Signaling Pathway of Tautomerization

The interconversion between the thiol and thione forms proceeds through a transition state. While the uncatalyzed intramolecular transition state is high in energy, the process can be facilitated by dimerization or the presence of solvent molecules like water.



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Caption: A simplified pathway for the tautomerization of **2-mercaptopyrimidine**.

In conclusion, DFT computational studies provide invaluable quantitative insights into the tautomeric equilibrium of **2-mercaptopyrimidine**. The significant influence of the solvent on the relative stability of the thiol and thione forms underscores the importance of considering the specific environment in any theoretical or experimental investigation. These findings are crucial for researchers and scientists in the field of drug development, aiding in the rational design of molecules with desired properties and activities.

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